![molecular formula C8H17NO2 B2875913 Tert-butyl 3-amino-2-methylpropanoate CAS No. 120378-12-3](/img/structure/B2875913.png)
Tert-butyl 3-amino-2-methylpropanoate
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Overview
Description
Tert-butyl 3-amino-2-methylpropanoate, also known as [R,S]-tert-Butyl 3-amino-2-methylpropionate, is a chemical compound with the CAS Number: 120378-12-3 . It has a molecular weight of 159.23 .
Synthesis Analysis
Tert-butyl 3-amino-2-methylpropanoate hydrochloride, a related compound, has been synthesized using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents . The presence of a chiral center in the molecule allows it to act as a ligand for metal catalysts, influencing the reaction pathway and promoting the formation of one enantiomer (mirror image) over the other.Molecular Structure Analysis
The InChI code for Tert-butyl 3-amino-2-methylpropanoate is1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3
. This indicates the presence of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
Tert-butyl 3-amino-2-methylpropanoate hydrochloride is a powder with a molecular weight of 195.69 . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, tert-butyl 3-amino-2-methylpropanoate is utilized for the synthesis of pharmaceutical compounds . Its structure is beneficial in the development of drug molecules, especially where modifications of the amino acid backbone are needed.
Polymer Chemistry
This compound finds its use in polymer chemistry, particularly in the radical copolymerization process . It can be used to modify the properties of polymers, such as their thermal stability and solubility, making it a valuable monomer in the design of specialized polymeric materials.
Biochemistry Research
In biochemistry research, tert-butyl 3-amino-2-methylpropanoate is employed in the study of biochemical pathways and processes . It may be used as a reagent or a probe to understand enzyme mechanisms or metabolic pathways.
Analytical Chemistry
In analytical chemistry, tert-butyl 3-amino-2-methylpropanoate is used as a standard or reference compound in various chromatographic and spectroscopic methods . It helps in the accurate identification and quantification of substances in complex mixtures.
Chemical Engineering
In chemical engineering, this compound is integral to process development and optimization, particularly in the synthesis of intermediates and the scale-up of chemical reactions .
Pharmaceutical Development
Tert-butyl 3-amino-2-methylpropanoate plays a role in the development of new pharmaceuticals, acting as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Safety And Hazards
Future Directions
The synthesis of Tert-butyl 3-amino-2-methylpropanoate and similar compounds has potential applications in organic synthesis. A recent study reported an efficient protocol for the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate by simple reduction and inversion method . This suggests that Tert-butyl 3-amino-2-methylpropanoate could also be used in similar synthetic pathways, expanding its applicability in the field of organic chemistry.
properties
IUPAC Name |
tert-butyl 3-amino-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDAFFAFDGDAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-2-methylpropanoate |
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